molecular formula C28H50O4 B1269093 Diisodecyl 4-cyclohexene-1,2-dicarboxylate CAS No. 87826-26-4

Diisodecyl 4-cyclohexene-1,2-dicarboxylate

Cat. No.: B1269093
CAS No.: 87826-26-4
M. Wt: 450.7 g/mol
InChI Key: XRFYGUOAWVKOCQ-UHFFFAOYSA-N
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Description

Diisodecyl 4-cyclohexene-1,2-dicarboxylate is an organic compound with the molecular formula C28H50O4. It is a colorless to almost colorless clear liquid at room temperature. This compound is primarily used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Diisodecyl 4-cyclohexene-1,2-dicarboxylate plays a significant role in biochemical reactions, particularly as a plasticizer that interacts with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules, affecting their structure and function. The nature of these interactions includes binding to enzyme active sites, altering protein conformation, and modulating enzyme activity. These interactions can influence the biochemical pathways in which these enzymes and proteins are involved .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in metabolic pathways, resulting in altered cellular metabolism. Additionally, it can affect cell signaling pathways by modulating the activity of signaling proteins and receptors .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzyme active sites, inhibiting or activating enzyme activity. This compound can also interact with DNA and RNA, leading to changes in gene expression. These interactions can result in the modulation of various biochemical pathways, affecting cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression. This compound can also influence the production and degradation of metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can affect its biochemical activity and interactions with biomolecules .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with enzymes, proteins, and other biomolecules, modulating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisodecyl 4-cyclohexene-1,2-dicarboxylate is synthesized through the esterification of 4-cyclohexene-1,2-dicarboxylic acid with isodecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The product is then subjected to various purification steps, including distillation and filtration, to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Diisodecyl 4-cyclohexene-1,2-dicarboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diisodecyl 4-cyclohexene-1,2-dicarboxylate has several applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: Diisodecyl 4-cyclohexene-1,2-dicarboxylate is unique due to its specific chemical structure, which imparts distinct physical properties such as lower volatility and higher thermal stability compared to other plasticizers. This makes it particularly suitable for applications requiring long-term durability and stability .

Properties

IUPAC Name

bis(8-methylnonyl) cyclohex-4-ene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,23-26H,5-12,15-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFYGUOAWVKOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOC(=O)C1CC=CCC1C(=O)OCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343174
Record name Diisodecyl 4-cyclohexene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87826-26-4
Record name Diisodecyl 4-cyclohexene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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